molecular formula C14H19NO3 B1356451 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid CAS No. 802882-13-9

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Cat. No.: B1356451
CAS No.: 802882-13-9
M. Wt: 249.3 g/mol
InChI Key: TVXLDLNBGHLXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core with a pyrrolidine ring attached via a propoxy linker. The presence of the pyrrolidine ring imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-chloropropanol.

    Formation of Propoxy Intermediate: Benzoic acid is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(benzyloxy)propyl benzoate.

    Introduction of Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as potassium tert-butoxide, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-(3-Pyrrolidin-1-yl-propoxy)-phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    2-(3-Pyrrolidin-1-yl-propoxy)-benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXLDLNBGHLXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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